3-Methylvaleric acid

Catalog No.
S579974
CAS No.
105-43-1
M.F
C6H12O2
M. Wt
116.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methylvaleric acid

CAS Number

105-43-1

Product Name

3-Methylvaleric acid

IUPAC Name

3-methylpentanoic acid

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

InChI

InChI=1S/C6H12O2/c1-3-5(2)4-6(7)8/h5H,3-4H2,1-2H3,(H,7,8)

InChI Key

IGIDLTISMCAULB-UHFFFAOYSA-N

SMILES

CCC(C)CC(=O)O

Synonyms

3-methylvalerate, 3-methylvaleric acid

Canonical SMILES

CCC(C)CC(=O)O

As a Metabolite:

  • Plants: 3-Methylvaleric acid is a natural product present in several plants, including Valeriana officinalis (valerian root) and Annona reticulata (custard apple) []. Research suggests its involvement in plant defense mechanisms and signaling pathways [].
  • Animals and Fungi: This acid is also a metabolite found in various animals and fungi. Studies have explored its role in energy metabolism and gut microbiome composition [, ].

As a Model Compound:

  • Branched-Chain Fatty Acid Research: Due to its branched-chain structure, 3-methylvaleric acid serves as a model compound in research investigating the metabolism and physiological effects of branched-chain fatty acids []. This research can provide insights into human health and disease, particularly related to metabolic disorders.
  • Drug Development and Testing: The unique properties of 3-methylvaleric acid make it a potential tool in the development and testing of new drugs. For example, it can be used to assess the efficacy of medications targeting branched-chain amino acid metabolism [].

Other Applications:

  • Biomarker Research: Studies have explored the potential of 3-methylvaleric acid as a biomarker for certain medical conditions, such as metabolic disorders and specific types of cancer [, ]. However, further research is needed to validate its use in clinical settings.

3-Methylvaleric acid, also known as 3-methylpentanoic acid, is a branched-chain fatty acid with the molecular formula C6H12O2C_6H_{12}O_2. It is characterized by a methyl group located at the third carbon of the pentanoic acid chain. This compound is recognized for its role as a plant metabolite and is involved in various biochemical processes. It possesses a unique structure that distinguishes it from other fatty acids, particularly due to its branched configuration, which influences its physical and chemical properties .

3-Methylvaleric acid can be a metabolite in some organisms []. However, its specific mechanism of action within these biological systems is not entirely understood and requires further research.

3-Methylvaleric acid is a corrosive liquid that can cause severe skin burns and eye damage []. It is also combustible and may be corrosive to metals []. Here are some safety precautions to consider:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling the compound [].
  • Work in a well-ventilated area to avoid inhalation of vapors [].
  • Store the compound in a cool, dry place away from heat, sparks, and open flames [].
  • Dispose of waste according to local regulations [].
Typical of carboxylic acids:

  • Esterification: It reacts with alcohols to form esters, which are important in the synthesis of fragrances and flavoring agents.
  • Decarboxylation: Under certain conditions, it can lose carbon dioxide, leading to the formation of hydrocarbons.
  • Reduction: It can be reduced to its corresponding alcohol, 3-methylpentanol, using reducing agents like lithium aluminum hydride.

These reactions highlight its versatility in organic synthesis and industrial applications.

3-Methylvaleric acid exhibits various biological activities. It has been identified as a metabolite in plants and may play roles in metabolic pathways related to fatty acid metabolism. Additionally, it has been studied for its potential implications in human health, particularly concerning its effects on metabolic disorders. The compound's unique structure may also influence its interaction with biological systems, although specific mechanisms remain an area for further research .

There are several methods for synthesizing 3-methylvaleric acid:

  • Oxidation of 3-Methylpentanol: This method involves oxidizing 3-methylpentanol using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Alkylation of Acetic Acid: In this approach, acetic acid is alkylated with isobutylene under acidic conditions.
  • Biotechnological Methods: Microbial fermentation processes can also produce 3-methylvaleric acid from renewable resources, utilizing specific strains of bacteria or yeast that metabolize sugars into fatty acids.

These synthesis routes allow for both laboratory-scale and industrial-scale production of the compound.

3-Methylvaleric acid finds applications across various fields:

  • Flavoring and Fragrance Industry: It is used as an ingredient in flavoring agents and perfumes due to its pleasant odor.
  • Chemical Synthesis: The compound serves as an intermediate in the production of pharmaceuticals and agrochemicals.
  • Biochemical Research: Its role as a metabolite makes it valuable in studies related to plant biochemistry and metabolic engineering.

These applications underscore its importance in both commercial and research contexts.

Research on the interactions of 3-methylvaleric acid with other compounds has revealed insights into its biochemical behavior. Studies indicate that it may interact with enzymes involved in fatty acid metabolism, potentially influencing metabolic pathways. Additionally, its effects on cellular processes have been investigated, although comprehensive studies are still needed to fully elucidate these interactions .

3-Methylvaleric acid shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameMolecular FormulaUnique Features
2-Methylvaleric AcidC6H12O2Methyl group at the second carbon
4-Methylvaleric AcidC6H12O2Methyl group at the fourth carbon
Pentanoic AcidC5H10O2Straight-chain structure without branching
2-Hydroxy-3-methylvaleric AcidC6H12O3Contains a hydroxyl group alongside the methyl

Uniqueness of 3-Methylvaleric Acid: The presence of the methyl group at the third position gives 3-methylvaleric acid distinct physical properties compared to its isomers. This branching affects its boiling point, solubility, and reactivity, making it unique among similar compounds.

Physical Description

sour, herbaceous, slightly green odour

XLogP3

1.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

116.083729621 g/mol

Monoisotopic Mass

116.083729621 g/mol

Boiling Point

196.00 to 198.00 °C. @ 760.00 mm Hg

Heavy Atom Count

8

Density

0.925-0.931 (20°/20°)

UNII

85FS4Y39LJ

GHS Hazard Statements

Aggregated GHS information provided by 1458 companies from 5 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 24 of 1458 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 1434 of 1458 companies with hazard statement code(s):;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

105-43-1

Wikipedia

3-methylpentanoic acid

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Pentanoic acid, 3-methyl-: ACTIVE

Dates

Modify: 2023-08-15

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